

A Comparative Guide to Diacylglycerol Lipase Inhibitors: RHC 80267 in Focus

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Compound of Interest

Compound Name: RHC 80267

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of **RHC 80267** and other key diacylglycerol lipase (DAGL) inhibitors. This document provides a data-driven overview of their performance, supported by experimental evidence and detailed methodologies.

Diacylglycerol lipases (DAGLs) are critical enzymes in lipid signaling, primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).^{[1][2][3]} The inhibition of these enzymes presents a promising therapeutic avenue for a variety of pathological conditions. **RHC 80267** was one of the first identified inhibitors of DAGL. However, the landscape of DAGL inhibitors has since evolved, with the development of more potent and selective compounds. This guide will compare **RHC 80267** with other notable DAGL inhibitors, focusing on their potency, selectivity, and mechanisms of action.

Performance Comparison of DAGL Inhibitors

The efficacy and utility of a DAGL inhibitor are largely determined by its potency (typically measured as IC₅₀) and its selectivity for DAGL over other related enzymes. The following table summarizes the quantitative data for **RHC 80267** and other significant DAGL inhibitors.

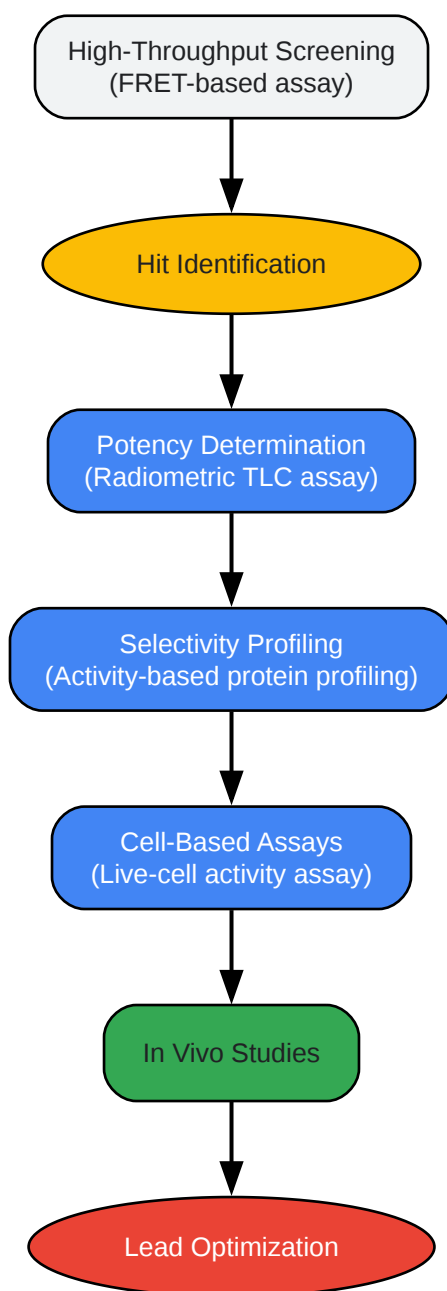
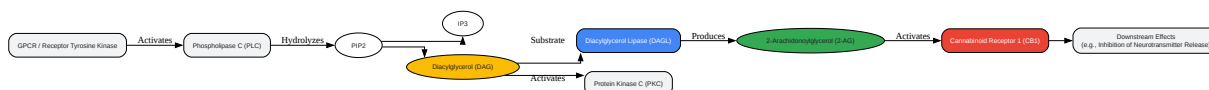
Inhibitor	Target(s)	IC50 (DAGL)	Off-Target IC50 / % Inhibition	Class
RHC 80267	DAGL	4 μ M (canine platelets)[4], 1.1 μ M (rat cardiac myocytes)	Cholinesterase: 4 μ M[5]; >60% inhibition of FAAH, BAT5, PLA2, HSL, AChE at 50 μ M[4]; Inhibits cyclooxygenase and phospholipase C[6]	Bis-oximinocarbamate (Irreversible)
Tetrahydrolipstatin (THL)	DAGL α , DAGL β	~60 nM	Pancreatic and gastric lipases; ABHD12, BAT5, PLA2g7 (<100 nM)	β -lactone (Irreversible)
OMDM-188	DAGL α , DAGL β	Potent (nanomolar range)	Improved selectivity over FAAH and MAGL vs. THL; CB1 receptor antagonist (K _i = 6 μ M)	β -lactone (Irreversible)
DH376	DAGL α , DAGL β	Highly potent	Selective over other serine hydrolases	1,2,3-triazole urea (Irreversible)
LEI105	DAGL α , DAGL β	pIC50 = 7.5	Highly selective and reversible; no activity against FAAH, MAGL, ABHD6, ABHD12	α -ketoheterocycle (Reversible)

Key Insights from the Data:

- **Potency:** **RHC 80267** exhibits micromolar potency against DAGL, which is significantly lower than the nanomolar potency of more recently developed inhibitors like Tetrahydrolipstatin (THL), OMDM-188, DH376, and LEI105.
- **Selectivity:** A major drawback of **RHC 80267** is its lack of selectivity.^{[6][7]} It inhibits a broad range of other enzymes, including cholinesterase, phospholipases, and other serine hydrolases, with similar potency to its DAGL inhibition.^{[4][5][6]} This makes it a challenging tool for dissecting the specific roles of DAGL in biological systems. In contrast, inhibitors like LEI105 demonstrate high selectivity, making them more suitable for targeted studies.^[8]
- **Reversibility:** **RHC 80267** is an irreversible inhibitor. The development of reversible inhibitors like LEI105 allows for more controlled studies of acute DAGL inhibition.^[8]

Diacylglycerol Lipase Signaling Pathway

Diacylglycerol lipase plays a pivotal role in the endocannabinoid system. The following diagram illustrates the canonical signaling pathway involving DAGL.



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